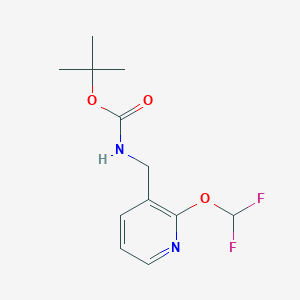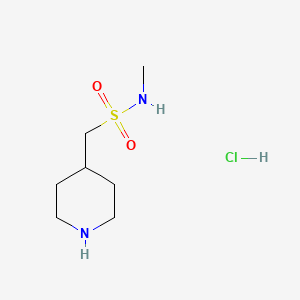
1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CMPIT) is a synthetic organic compound that is used in a variety of scientific research applications. CMPIT is a small molecule with a molecular weight of 170.64 g/mol, and it is composed of a 1-chlorophenyl, a 4-methylphenyl, a 1H-imidazole, and a 2-thiol group. CMPIT has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Isomorphism and Crystal Structures
The crystal structures of two imidazole derivatives, including (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, have been studied, revealing significant isomorphism and detailed information about molecular interactions and crystal packing (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Molecular Docking Studies
Research on 1,2,4,5-tetraaryl substituted imidazoles, which includes derivatives of the compound , has been performed to understand their inhibitory activity against glucosamine 6-phosphate synthase, a target for antimicrobial agents (Sharma et al., 2018).
Analysis of Molecular Structure
Studies on similar compounds like 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one provide insights into molecular structure and crystal formation, highlighting the role of weak interactions in crystal structures (Sharma et al., 2017).
Corrosion Inhibition
- Inhibition Properties for Mild Steel: Research on derivatives of imidazole-2-thiols, including 1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, has been conducted to assess their corrosion inhibition ability on mild steel, demonstrating their effectiveness in protecting against corrosion (Ammal, Prajila, & Joseph, 2018).
Chemical Synthesis and Analysis
- Microwave-Assisted Synthesis: The synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole using a domestic microwave oven has been studied, providing insights into novel synthesis methods and molecular structure analysis (Saberi et al., 2009).
Chemotherapy and Antimicrobial Studies
- Potential in Chemotherapy: Studies have been conducted on metal-based chemotherapy using derivatives of 1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, indicating its potential application in developing new treatments for tropical diseases (Navarro et al., 2000).
properties
IUPAC Name |
3-(4-chlorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-2-4-12(5-3-11)15-10-18-16(20)19(15)14-8-6-13(17)7-9-14/h2-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYRAOYOOXPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-ethylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1415858.png)




![5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine](/img/structure/B1415869.png)
![3-(Cyclopropylmethyl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1415870.png)
![1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine](/img/structure/B1415871.png)
![(S)-4,4,5,5-tetramethyl-2-[4-nitro-3-(1-phenylethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1415872.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1415873.png)
